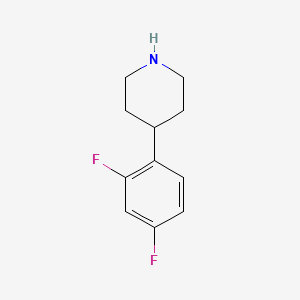

4-(2,4-Difluorophenyl)piperidine

Description

Properties

IUPAC Name |

4-(2,4-difluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYHSQRDRQUVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586593 | |

| Record name | 4-(2,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291289-50-4 | |

| Record name | 4-(2,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 291289-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 4-(2,4-Difluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identifiers

4-(2,4-Difluorophenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2,4-difluorophenyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 291289-50-4 |

| Molecular Formula | C₁₁H₁₃F₂N |

| Molecular Weight | 197.22 g/mol |

| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)F)F |

Hypothetical Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated arylpiperidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Expected Spectrum Description: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and piperidine protons. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The piperidine protons will appear as multiplets in the aliphatic region.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | m | 1H | Ar-H |

| ~ 6.90 - 6.70 | m | 2H | Ar-H |

| ~ 3.20 - 3.10 | m | 2H | Piperidine-H (axial, C2/C6) |

| ~ 2.80 - 2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |

| ~ 2.60 - 2.50 | m | 1H | Piperidine-H (C4) |

| ~ 1.90 - 1.70 | m | 2H | Piperidine-H (axial, C3/C5) |

| ~ 1.70 - 1.50 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| ~ 1.50 - 1.40 | br s | 1H | NH |

2.1.2. ¹³C NMR (Carbon NMR)

Expected Spectrum Description: The ¹³C NMR spectrum will show signals for the six carbons of the difluorophenyl ring and the five carbons of the piperidine ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 162 (dd) | Ar-C (C-F) |

| ~ 159 (dd) | Ar-C (C-F) |

| ~ 132 (dd) | Ar-C |

| ~ 124 (d) | Ar-C (ipso) |

| ~ 111 (dd) | Ar-C |

| ~ 104 (t) | Ar-C |

| ~ 46 | Piperidine-C (C2/C6) |

| ~ 40 | Piperidine-C (C4) |

| ~ 34 | Piperidine-C (C3/C5) |

2.1.3. ¹⁹F NMR (Fluorine NMR)

Expected Spectrum Description: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -110 | m | F (C2) |

| ~ -115 | m | F (C4) |

Mass Spectrometry (MS)

Expected Spectrum Description: The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺.

| m/z | Ion |

| 198.11 | [M+H]⁺ |

| 197.10 | [M]⁺ |

Infrared (IR) Spectroscopy

Expected Spectrum Description: The IR spectrum will show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1300 - 1100 | Strong | C-F Stretch |

Experimental Protocols

Representative Synthesis of a 4-Arylpiperidine from a Ketone Precursor

This protocol describes the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a potential precursor to this compound. Further reduction of the ketone would be required to yield the target compound.

Materials:

-

4-(2,4-difluorobenzoyl)pyridine

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Hydrogen gas supply

-

Parr hydrogenation apparatus

Procedure:

-

A solution of 4-(2,4-difluorobenzoyl)pyridine (1.0 eq) in ethanol is placed in a Parr hydrogenation vessel.

-

Platinum(IV) oxide (0.05 eq) is carefully added to the solution.

-

A few drops of concentrated hydrochloric acid are added to the mixture.

-

The vessel is sealed and connected to a hydrogen gas source.

-

The apparatus is flushed with hydrogen gas to remove air.

-

The mixture is hydrogenated at approximately 50 psi for 24-48 hours at room temperature with vigorous shaking.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the hydrogen pressure is carefully released.

-

The catalyst is removed by filtration through a pad of Celite, washing with ethanol.

-

The filtrate is concentrated under reduced pressure to yield the crude product as the hydrochloride salt.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Note: The subsequent reduction of the ketone functionality to a methylene group to yield this compound could be achieved through methods such as the Wolff-Kishner or Clemmensen reduction, which would require further procedural development.

Spectroscopic Analysis Protocol

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. Standard pulse programs are to be used.

3.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

3.2.3. Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum of a thin film of the neat compound on a salt plate.

-

Instrumentation: An FTIR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. The expected NMR, MS, and IR data provide a clear spectral signature for the confirmation of its chemical structure. While a specific synthesis protocol is not publicly documented, established synthetic routes for analogous 4-arylpiperidines offer a reliable foundation for its preparation. This guide provides researchers and drug development professionals with the necessary theoretical and practical framework to approach the synthesis and characterization of this and similar fluorinated piperidine derivatives.

Technical Guide: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, with CAS number 106266-04-0, is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. Its structural features, particularly the difluorobenzoyl moiety, make it a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known applications, with a focus on its role in the development of antipsychotic medications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.

| Property | Value | Reference |

| CAS Number | 106266-04-0 | [1] |

| Molecular Formula | C₁₂H₁₄ClF₂NO | [1] |

| Molecular Weight | 261.7 g/mol | [2] |

| Appearance | Off-white to light yellow powder/crystal | [2][3] |

| Melting Point | 203-216 °C (decomposition) | [1] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Conditions | Room temperature, under inert atmosphere | [3] |

Synthesis

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is synthesized from a precursor ketone. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride

This protocol describes the deprotection of a precursor ketone to yield the desired product.

Materials:

-

Precursor ketone (e.g., N-protected 4-(2,4-difluorobenzoyl)piperidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Isopropanol

-

Diethyl ether (Et₂O)

Procedure:

-

A mixture of 125 mL of concentrated HCl and 125 mL of acetic acid is prepared.

-

40 g (0.15 mol) of the precursor ketone is added to the acid mixture.

-

The reaction mixture is refluxed for 16 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The cooled mixture is concentrated in vacuo to remove the solvents.

-

The resulting white residue is triturated with hot isopropanol.

-

The solid product is collected by filtration.

-

The filtered solid is washed with diethyl ether (Et₂O).

-

The final product is dried to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

Expected Yield: 32.3 g (83%)

Synthesis Workflow Diagram

Caption: Synthesis workflow for the hydrochloride salt.

Biological Context and Applications

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone and Iloperidone.[4] These drugs are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychiatric disorders.[5][6]

While direct biological activity data for (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is not extensively available in the public domain, its role as a precursor strongly suggests that its molecular scaffold is designed to interact with these receptor systems. The difluorophenyl and piperidine moieties are common pharmacophores in ligands targeting aminergic G-protein coupled receptors.

Implied Signaling Pathway Involvement

The therapeutic effects of antipsychotics like Risperidone are attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain.[6] (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride serves as a foundational structure for building molecules that interact with these pathways.

Caption: Implied modulation of neurotransmitter pathways.

Analytical Methods

Standard analytical techniques are employed to characterize and assess the purity of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Purity is typically determined by reverse-phase HPLC. While a specific monograph for this compound is not publicly available, a general method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with UV detection. The purity is often reported to be ≥98%.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for structural confirmation. The spectra would be consistent with the structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, with characteristic signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring. The hydrochloride salt form may lead to broadening of the N-H proton signal of the piperidine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the free base of the molecule (C₁₂H₁₃F₂NO), with a molecular weight of approximately 225.23 g/mol .

Conclusion

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a well-characterized chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward synthesis and the importance of the final products, such as Risperidone, underscore its relevance in drug development. Further research into the direct biological activities of this compound could reveal additional pharmacological applications. This guide provides a foundational understanding for researchers and developers working with this important molecule.

References

- 1. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 [sigmaaldrich.com]

- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS Number: 106266-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the atypical antipsychotic agent, risperidone. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Chemical Identity and Structure

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a crystalline powder, typically appearing as white to off-white or slightly pale yellow. Its chemical structure consists of a piperidine ring substituted at the 4-position with a 2,4-difluorobenzoyl group, and it is supplied as a hydrochloride salt to enhance its stability and solubility.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 106266-04-0 |

| IUPAC Name | (2,4-difluorophenyl)(piperidin-4-yl)methanone;hydrochloride |

| Molecular Formula | C₁₂H₁₄ClF₂NO |

| Molecular Weight | 261.7 g/mol [1] |

| Canonical SMILES | C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl |

| InChI Key | QPJONRGTWKXJLG-UHFFFAOYSA-N |

| MDL Number | MFCD01313310[1] |

| PubChem CID | 18759874[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in pharmaceutical synthesis and formulation. The following tables summarize the available experimental and calculated data for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Table 2: Experimental Physicochemical Data

| Property | Value | Source |

| Physical State | Solid, Crystal - Powder | |

| Appearance | White to slightly pale yellow | |

| Melting Point | 203-206 °C (decomposes) | [3] |

| Solubility | Soluble in water |

Table 3: Calculated Physicochemical Data

| Property | Value | Source/Method |

| Boiling Point | 350.3 °C at 760 mmHg | Calculated |

| Flash Point | 165.7 °C | Calculated |

| Density | 1.02 g/cm³ | Calculated |

| pKa (Piperidine Ring) | ~11.12 (experimental for Piperidine) | [4] |

Note: The provided pKa value is for the parent piperidine molecule and serves as an estimate for the basicity of the piperidine nitrogen in the title compound. The actual pKa may be influenced by the substituent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of physicochemical data. The following sections outline generalized methodologies for determining the key properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences the bioavailability and formulation of a drug substance.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pored membrane filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Role in Pharmaceutical Synthesis

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a crucial building block in the multi-step synthesis of the antipsychotic drug risperidone. The following diagram illustrates a simplified synthetic pathway starting from this key intermediate.

Caption: Synthetic pathway of Risperidone from its key intermediate.

This workflow highlights the conversion of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride through oximation and subsequent cyclization to form the core benzisoxazole-piperidine structure, which is then alkylated to yield the final active pharmaceutical ingredient, risperidone.

Conclusion

This technical guide has summarized the core physicochemical characteristics of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS: 106266-04-0). The provided data and experimental protocols are intended to support researchers and drug development professionals in their work with this important pharmaceutical intermediate. A clear understanding of these properties is fundamental for ensuring the efficiency, reproducibility, and safety of synthetic processes and for the development of robust drug formulations.

References

An In-depth Technical Guide to 4-(2,4-difluorobenzoyl)piperidine hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS No. 106266-04-0), a key starting material in the synthesis of several atypical antipsychotic medications. This document details the compound's discovery, historical context, and its crucial role as a precursor to pharmacologically active agents. Detailed experimental protocols for its synthesis are provided, along with quantitative data and visualizations of the synthetic workflow and the relevant biological signaling pathways of the resulting active pharmaceutical ingredients.

Discovery and Historical Context

The discovery of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is intrinsically linked to the development of the atypical antipsychotic drug, risperidone, by Janssen Pharmaceutica in the 1980s. While not a pharmacologically active agent in itself, this compound was strategically designed and synthesized as a pivotal intermediate for building the more complex risperidone molecule. The earliest detailed descriptions of its synthesis are found within patents for risperidone and its analogs, such as U.S. Patent 4,804,663.

Its development was driven by the need for novel antipsychotics with an improved side-effect profile compared to earlier typical antipsychotics. Researchers at Janssen identified that the benzisoxazole and piperidine moieties were crucial for the desired dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. 4-(2,4-difluorobenzoyl)piperidine hydrochloride provided a robust and efficient chemical scaffold to introduce the necessary functionalities for achieving this pharmacological profile. The inclusion of the difluorobenzoyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.

Beyond its seminal role in the synthesis of risperidone, this versatile intermediate has also been utilized in the development of other pharmaceutical agents, including iloperidone, another atypical antipsychotic. Its continued relevance in both academic research and industrial pharmaceutical production underscores its importance as a foundational building block in medicinal chemistry.[1][2]

Synthetic Protocols

The synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is most commonly achieved through a Friedel-Crafts acylation reaction, followed by the deprotection of the piperidine nitrogen. The following protocols are based on procedures described in the scientific literature and patent filings.

Synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine

A common precursor for the title compound is 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. This is typically synthesized via a Friedel-Crafts reaction between 1,3-difluorobenzene and 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Workflow: Synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine

Caption: Workflow for the synthesis of the intermediate, 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.

Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride

The final step involves the acidic hydrolysis of the acetyl protecting group from the piperidine nitrogen of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine to yield the hydrochloride salt.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is provided below.

| Step | Procedure |

| 1. | To a suitable reaction vessel, add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. |

| 2. | Add a mixture of concentrated hydrochloric acid and acetic acid. |

| 3. | Heat the mixture to reflux and maintain for approximately 16 hours. |

| 4. | Cool the reaction mixture and concentrate under reduced pressure. |

| 5. | Triturate the resulting residue with hot isopropanol. |

| 6. | Filter the solid product, wash with diethyl ether, and dry to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a white solid. |

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Melting Point (°C) |

| 1-acetyl-4-(2,4-difluorobenzoyl)piperidine | C14H15F2NO2 | 283.27 | 41% | Not reported |

| 4-(2,4-difluorobenzoyl)piperidine hydrochloride | C12H14ClF2NO | 261.70 | 83-85% | 203-206 (dec.)[3], 215-216[4] |

Biological Significance and Signaling Pathways

As a chemical intermediate, 4-(2,4-difluorobenzoyl)piperidine hydrochloride does not have inherent biological activity. Its significance lies in its role as a precursor to potent antipsychotic drugs like risperidone. Risperidone functions as a multi-receptor antagonist with a high affinity for serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effects in treating schizophrenia and bipolar disorder are attributed to the blockade of these receptors in the central nervous system.

The binding of risperidone to these receptors modulates downstream signaling cascades, ultimately leading to a reduction in the positive and negative symptoms of psychosis. The following diagram illustrates the simplified mechanism of action of risperidone at the synaptic level.

Signaling Pathway: Mechanism of Action of Risperidone

Caption: Simplified diagram of Risperidone's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Conclusion

4-(2,4-difluorobenzoyl)piperidine hydrochloride is a cornerstone intermediate in the synthesis of important atypical antipsychotics. Its discovery and development are a direct result of targeted drug design aimed at producing safer and more effective treatments for psychiatric disorders. The synthetic routes to this compound are well-established and efficient, ensuring its continued availability for pharmaceutical manufacturing and research. Understanding the history, synthesis, and biological context of this key intermediate provides valuable insight for researchers and professionals in the field of drug development.

References

Biological activity of 4-(2,4-Difluorophenyl)piperidine analogs

An In-Depth Technical Guide to the Biological Activity of 4-(2,4-Difluorophenyl)piperidine Analogs

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents. Its unique physicochemical properties, conferred by the difluorophenyl moiety and the basic piperidine nitrogen, make it an attractive starting point for the design of ligands targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of the biological activities of analogs based on this scaffold, with a primary focus on their roles as Dopamine D4 (D4) receptor antagonists and Sigma (σ) receptor modulators. We present a consolidation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to offer a thorough resource for researchers and drug development professionals.

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the brain, particularly in regions associated with cognition and motor control like the cortex, amygdala, and substantia nigra.[1] Its selective localization makes it a compelling target for therapeutic intervention with a potentially favorable side-effect profile compared to broader-spectrum dopamine receptor antagonists.[2] Notably, preclinical studies have implicated D4 receptor antagonism in the mitigation of L-DOPA-induced dyskinesias (LIDs) in Parkinson's disease, a significant complication of long-term dopamine replacement therapy.[1][2]

Structure-Activity Relationship (SAR) Data

Recent research has focused on developing potent and selective D4 receptor antagonists based on a 4,4-difluoropiperidine ether scaffold. The following tables summarize the binding affinities (Ki) of various analogs, demonstrating the impact of substitutions on the arylether and the "southern" nitrogen-containing moiety.

Table 1: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs with Various Southern Moieties

| Compound | Southern Moiety | Aryl Ether Moiety | D4 Ki (nM) |

| 9g | 1-imidazo[1,5-a]pyridine | 4-fluorophenoxy | 118[2] |

| 9j | 1-imidazo[1,5-a]pyridine | 4-cyanophenoxy | 1.7[1] |

| 9k | 1-imidazo[1,5-a]pyridine | 3,4-difluorophenoxy | 2.7[1] |

| 9s | 5-N-methylindazole | 4-fluorophenoxy | 1.0[1] |

| 9t | 5-N-methylindazole | 3-fluorophenoxy | 3.0[1] |

| 9y | 5-N-methylbenzimidazole | 3,4-difluorophenyl | 4.8[2] |

| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine | 3,4-difluorophenyl | 2.6[2] |

| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine | 3-fluorophenyl | 5.5[2] |

| 14a | Not Specified | Not Specified | 0.3[2][3] |

Data sourced from multiple studies highlighting key compounds with high affinity.[1][2][3] Compound 14a was identified as having exceptional binding affinity and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, D5).[2][3]

Experimental Protocol: D4 Receptor Binding Assay

The binding affinity of the synthesized compounds for the human Dopamine D4 receptor (hD4) is determined using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the hD4 receptor.

Materials:

-

Cell Membranes: Membranes harvested from Human Embryonic Kidney (HEK293) cells stably expressing the hD4 receptor.

-

Radioligand: [³H]N-methylspiperone.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compounds: Dissolved in 100% DMSO to create stock solutions.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Instrumentation: Scintillation counter.

Procedure:

-

Preparation: A reaction mixture is prepared in 96-well plates containing the assay buffer, a fixed concentration of [³H]N-methylspiperone, and varying concentrations of the test compound.

-

Incubation: Cell membranes expressing hD4 are added to the reaction mixture. The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. All determinations are typically performed in triplicate.[1][2]

Visualization of Therapeutic Rationale and SAR

The following diagrams illustrate the proposed mechanism for D4 antagonists in treating LIDs and the key structural components influencing binding affinity.

Caption: Proposed role of D4 antagonists in mitigating L-DOPA-induced dyskinesias.

Caption: Key structural components influencing D4 receptor binding affinity.

Sigma (σ) Receptor Modulation

Sigma receptors, once misidentified as opioid receptors, are now recognized as a distinct class of proteins.[4] The two primary subtypes, σ1 and σ2, are implicated in a wide range of cellular functions and are considered targets for various CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] The σ1 receptor, in particular, has been structurally characterized, revealing a pharmacophore that shares common features with the D4 receptor, such as a requisite basic nitrogen for interaction with key acidic residues (e.g., Glu172 in σ1).[4] This overlap has prompted the evaluation of piperidine-based libraries for σ1 activity.

Quantitative Data for Sigma Receptor Ligands

Piperidine-based scaffolds, including those with a difluorophenyl moiety, have been evaluated for their affinity towards σ1 and σ2 receptors.

Table 2: Binding Affinities of Piperidine Analogs for Sigma Receptors

| Compound | Description | σ1 Ki (nM) | σ2 Ki (nM) |

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - |

| 2 | 4-fluorophenyl substituted analog | 24.0 | >1000 |

| 4b | 2,7-diazaspiro[3.5]nonane core | 2.7 | 27 |

| 5b | 2,7-diazaspiro[3.5]nonane core | 13 | 102 |

| 8f | diazabicyclo[4.3.0]nonane derivative | 10 | 165 |

| 12a | (S)-3-hydroxypiperidine with NH-indazole | 1.8 | 320 |

| 13g | (S)-3-oxopiperidine with N-methyl-5-indazole | 37 | - |

Data sourced from studies on various piperidine-based scaffolds.[4][5][6] These results show that modifications to the piperidine scaffold can yield potent and selective ligands for the σ1 receptor.

Experimental Protocol: σ1 Receptor Binding Assay

The protocol for determining σ1 receptor binding affinity is analogous to the D4 assay, utilizing a different specific radioligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells or tissues with high σ1 receptor expression (e.g., rat liver).[5]

-

Radioligand: [³H]Pentazocine.[4]

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4).

-

Test Compounds: Serially diluted in DMSO/assay buffer.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Instrumentation: Scintillation counter.

Procedure:

-

Assay Setup: The assay is conducted in 96-well plates. Each well contains cell membranes, [³H]Pentazocine, and the test compound at various concentrations.

-

Incubation: Plates are incubated, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.

-

Filtration: The incubation is stopped by rapid filtration over glass fiber filters, pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Washing: Filters are washed with ice-cold buffer.

-

Measurement: Radioactivity is quantified by liquid scintillation counting.

-

Analysis: IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.[4]

Functional Assay: The functional profile (agonist vs. antagonist) of a σ1 ligand can be determined using an in vitro phenytoin assay. Phenytoin, an allosteric modulator, potentiates the binding affinity of σ1 agonists but has little to no effect on the binding of antagonists.[5] This is assessed by performing the radioligand binding assay in the presence and absence of phenytoin and observing any shift in the test compound's affinity.[5]

Visualization of the Drug Discovery Workflow

The development of these analogs follows a standard, yet rigorous, drug discovery workflow.

Caption: General workflow for the discovery and evaluation of bioactive piperidine analogs.

Conclusion

Analogs of this compound represent a versatile and highly fruitful chemical space for the discovery of novel CNS-active agents. The extensive SAR data available for D4 receptor antagonists demonstrate that fine-tuning of peripheral substituents can lead to compounds with exceptional, single-digit nanomolar or even sub-nanomolar potency and high selectivity.[1][2] Similarly, the scaffold has proven effective for developing potent and selective modulators of the σ1 receptor.[4] While challenges such as metabolic stability and high plasma protein binding have been noted for some series,[2][3] the established protocols and clear SAR trends provide a solid foundation for future optimization efforts. The continued exploration of this scaffold holds significant promise for developing novel therapeutics for Parkinson's disease, pain, and other complex neurological disorders.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-(2,4-Difluorophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2,4-Difluorophenyl)piperidine. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of predicted data and experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry for the identification, characterization, and quality control of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted ¹³C NMR Data (101 MHz, D₂O) [1]

| Chemical Shift (ppm) | Assignment (Predicted) |

| 165.10 | Aromatic C (C-F) |

| 149.17 | Aromatic C (C-F) |

| 140.74 | Aromatic C |

| 135.70 | Aromatic C |

| 132.04 | Aromatic C-H |

| 131.19 | Aromatic C-H |

| 111.82 | Aromatic C-H |

| 107.76 | Aromatic C-H |

| 44.80 | Piperidine C-H |

| 25.90 | Piperidine C-H₂ |

Analogous ¹H and ¹³C NMR Data for (2,4-Difluorophenyl)(piperidin-1-yl)methanone in CDCl₃ [2]

-

¹H NMR (400 MHz, CDCl₃): δ = 7.43 (dd, J = 7.5 Hz, J(H,F) = 14.9 Hz, 2H, ArH), 6.78–7.06 (m, 4H, ArH), 3.89, 3.79, 3.44, 3.34 (br. s, each 2H, NCH₂) ppm.

-

¹³C NMR (101 MHz, CDCl₃): δ = 164.7 (d, J(C,F) = 18 Hz, C=O), 164.0 (dt, J(C,F) = 254 Hz, J(C,F) = 10 Hz, C-F), 158.7 (dt, J(C,F) = 206 Hz, J(C,F) = 12 Hz, C-F), 131.0 (m, CH-Ar), 119.8 (d, J(C,F) = 18 Hz, C-Ar), 112.7 (dd, J(C,F) = 2 Hz, J(C,F) = 22 Hz, CH-Ar), 104.4 (m, CH-Ar), 47.5, 46.9, 42.5, 42.1 (4 x NCH₂) ppm.

Note: The data for the analog provides a reference for the expected chemical shifts and coupling constants of the 2,4-difluorophenyl group and the piperidine ring.

Table 2: Infrared (IR) Spectroscopy Data

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (secondary amine) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1600-1620 | C=C stretch (aromatic) |

| 1470-1500 | C=C stretch (aromatic) |

| 1100-1300 | C-F stretch |

| 1100-1250 | C-N stretch |

Note: These are general ranges and the exact peak positions for this compound may vary.

Table 3: Mass Spectrometry (MS) Data

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 196 | [M-H]⁺ |

| 127 | [C₇H₄F₂]⁺ (Difluorophenyl fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of similar molecules.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard laboratory procedures for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the ¹³C NMR spectrum.

-

A wider spectral width is used compared to ¹H NMR.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

-

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

4-(2,4-Difluorophenyl)piperidine: A Core Scaffold for Neurological Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This guide focuses on 4-(2,4-difluorophenyl)piperidine, a key chemical intermediate whose derivatives have shown significant promise as modulators of neurological pathways, most notably as dopamine D4 receptor antagonists.[2][3] The incorporation of a 2,4-difluorophenyl group can significantly enhance metabolic stability and binding affinity of drug candidates. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and data to support researchers in the field of drug discovery.

Chemical Properties and Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the precursor, 4-(2,4-difluorophenyl)pyridine, followed by catalytic hydrogenation of the pyridine ring.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Purity | CAS Number |

| 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (similar precursor) | C₁₂H₆F₅N | 259.18 | White to off-white solid | >95% | N/A |

| 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | C₁₂H₁₄ClF₂NO | 261.70 | Off-white to light yellow powder | >98.0% | 106266-04-0 |

Experimental Protocols

1. Synthesis of 4-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of a substituted difluorophenylpyridine.[4]

-

Materials:

-

Procedure:

-

In a three-necked, round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, charge 2-chloro-5-(trifluoromethyl)pyridine (1.00 equiv), (2,4-difluorophenyl)boronic acid (1.10 equiv), Pd(PPh₃)₄ (0.064 equiv), benzene, ethanol, and 2.0 M aqueous sodium carbonate.[4]

-

Heat the mixture to 70-75 °C and stir for 72 hours.[4]

-

Cool the reaction mixture to room temperature and add water.[4]

-

Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with DCM.[4]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash chromatography to yield 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. A similar procedure would be followed for the 4-substituted pyridine, with an expected yield of around 95-99%.[4]

-

2. Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general method for the hydrogenation of substituted pyridines.[5]

-

Materials:

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-(2,4-difluorophenyl)pyridine (1.0 g) in glacial acetic acid (5 mL).[5]

-

Add PtO₂ (5 mol%) to the solution.[5]

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[5]

-

Stir the reaction mixture at room temperature for 6-10 hours.[5]

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the residue by column chromatography to obtain this compound.

-

3. Optional: N-Boc Deprotection

For syntheses starting with an N-Boc protected piperidine, the following deprotection protocol can be used.[6]

-

Materials:

-

N-Boc-4-(2,4-difluorophenyl)piperidine

-

4M HCl in dioxane[6]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like dioxane.[6]

-

Add 4M HCl in dioxane (3-5 equiv) to the stirred solution at room temperature.[6]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.[6]

-

Upon completion, remove the solvent under reduced pressure.

-

To obtain the free base, suspend the residue in a mixture of water and DCM and add saturated aqueous sodium bicarbonate solution until the mixture is basic.[6]

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[6]

-

Application in Drug Discovery: Dopamine D4 Receptor Antagonism

The this compound scaffold is a key component in the design of potent and selective dopamine D4 receptor antagonists.[2][3] The D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the frontal cortex and is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[2][7][8] Antagonists of the D4 receptor block the action of dopamine, thereby modulating downstream signaling pathways.[7]

Table 2: Biological Activity of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists

| Compound | Modification | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| Lead Compound 8 | 4-benzyl-4-phenylpiperidine core | - | 724 | - |

| Compound 16 | Elongated linker | 8.79 | 2239 | - |

| Compound 19 | 4-phenyl-1,2,3,6-tetrahydropyridine | 8.82 | 380 | 162 |

Data adapted from a study on similar piperidine-based D4 receptor antagonists.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway to this compound and its role in the dopamine D4 receptor signaling cascade.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 4-(2,4-Difluorophenyl)piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(2,4-Difluorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to potential therapeutic applications in neurology, immunology, oncology, and metabolic diseases. The table below summarizes the key targets and associated quantitative data for representative compounds.

| Target | Derivative Type | Compound Example | Assay Type | Quantitative Data | Potential Indication |

| Dopamine D4 Receptor (D4R) | Antagonist | 4,4-difluoropiperidine ether series | Radioligand Binding Assay | Kᵢ = 0.3 nM[1] | Parkinson's Disease (L-DOPA-induced dyskinesias)[1][2] |

| Histamine H1 Receptor | Antagonist | General Formula I | Not Specified | Potent selective blocking | Respiratory, Allergenic, Cardiovascular diseases[3] |

| L-type Calcium Channels | Blocker | General Formula I | Not Specified | Calcium antagonist properties | Cardiovascular diseases[3] |

| Serotonin Transporter (SERT) | Inhibitor | 4-substituted piperidines | Reuptake Assay | Inhibition of serotonin reuptake[4] | Depression, Anxiety Disorders[4] |

| Norepinephrine Transporter (NET) | Inhibitor | 4-substituted piperidines | Reuptake Assay | Inhibition of noradrenaline reuptake[4] | Depression, ADHD[4] |

| Sigma-1 Receptor (σ1R) | Ligand | 1,4-disubstituted piperidines | Radioligand Binding Assay | Not Specified | Neurological and Psychiatric Disorders[5] |

| Glutaminyl Cyclase (QC/isoQC) | Inhibitor | 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Enzyme Inhibition Assay | Not Specified | Cancer[6] |

| Dipeptidyl Peptidase-4 (DPP-4) | Inhibitor | Fused β-homophenylalanine derivatives | Enzyme Inhibition Assay | Not Specified | Type 2 Diabetes |

| Heat Shock Protein 70 (HSP70) | Inhibitor | Piperidine derivatives | Cell Viability Assay | IC₅₀ = 1.47 μM (in BT/Lap(R)1.0 cells)[7] | Drug-Resistant Tumors[7] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their therapeutic effects and potential side effects.

Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gαi/o, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D4 receptors in the basal ganglia is being explored for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[1][2]

Histamine H1 Receptor Antagonism and Calcium Channel Blockade

Certain this compound derivatives exhibit dual antagonism of Histamine H1 receptors and L-type calcium channels.[3] H1 receptor antagonism blocks the Gαq-mediated signaling cascade, while calcium channel blockade directly inhibits the influx of extracellular calcium. Both mechanisms contribute to effects such as smooth muscle relaxation and reduced inflammation.[4][8]

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, certain piperidine derivatives can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which is a therapeutic strategy for type 2 diabetes.[3][5][9]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of this compound derivatives.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted for determining the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

-

A range of concentrations of the unlabeled this compound derivative (test compound).

-

The prepared cell membrane suspension.

-

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay

This assay measures the ability of a compound to block calcium influx, for example, through L-type calcium channels.

1. Cell Preparation and Dye Loading:

-

Culture a suitable cell line (e.g., vascular smooth muscle cells) in a 96-well black, clear-bottom plate.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

2. Compound Incubation and Stimulation:

-

Add the this compound derivative (test compound) at various concentrations to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a stimulating agent (e.g., a high concentration of potassium chloride to depolarize the membrane and open voltage-gated calcium channels, or a specific agonist) into each well.

3. Fluorescence Measurement:

-

Immediately after injection, measure the change in fluorescence intensity over time. The excitation and emission wavelengths will depend on the dye used (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the percentage of inhibition of the calcium response against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

DPP-4 Enzyme Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified recombinant human DPP-4 enzyme.

2. Assay Procedure:

-

In a 96-well black plate, add the following to each well:

-

Assay buffer.

-

The this compound derivative (test compound) at various concentrations.

-

DPP-4 enzyme solution.

-

-

For the positive control (100% activity), add solvent instead of the test compound.

-

For the negative control (blank), add buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

3. Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at time zero and then kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation ~360 nm, emission ~460 nm).

4. Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence intensity versus time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

This guide provides a foundational understanding of the therapeutic potential of this compound derivatives. The diverse range of targets highlights the versatility of this chemical scaffold and underscores the importance of comprehensive pharmacological profiling in the discovery of novel therapeutics. The provided protocols and diagrams serve as a starting point for researchers to design and execute further studies in this promising area of drug development.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

The 2,4-Difluorophenyl Moiety in Piperidine Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of piperidine compounds incorporating the 2,4-difluorophenyl core.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1] The strategic incorporation of a 2,4-difluorophenyl moiety can significantly influence the pharmacological profile of these compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview for researchers and drug development professionals on the core aspects of this important chemical class, with a focus on their application as dopamine D4 receptor antagonists and their potential as modulators of other key biological targets.

Synthesis of 2,4-Difluorophenyl Piperidine Compounds

The synthesis of piperidine derivatives bearing a 2,4-difluorophenyl group is most commonly achieved through the acylation of the piperidine nitrogen with a 2,4-difluorobenzoyl derivative. A representative synthetic route involves the reaction of piperidine with 2,4-difluorobenzoyl chloride in an appropriate solvent and in the presence of a base to yield (2,4-difluorophenyl)(piperidin-1-yl)methanone.[2] Variations of this straightforward nucleophilic acyl substitution are widely employed to generate diverse libraries of these compounds for biological screening.

Biological Activity and Therapeutic Targets

Compounds containing the 2,4-difluorophenyl piperidine scaffold have demonstrated activity against a range of biological targets, highlighting their therapeutic potential in various disease areas.

Dopamine D4 Receptor Antagonism

A significant area of research for this class of compounds is their activity as antagonists of the dopamine D4 receptor (D4R). The D4R is implicated in the pathophysiology of several neuropsychiatric disorders, and selective antagonists are being investigated for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[3][4] The 2,4-difluorophenyl moiety often plays a crucial role in achieving high affinity and selectivity for the D4R over other dopamine receptor subtypes.[4][5]

Serotonin 5-HT2A Receptor Modulation

The serotonin 5-HT2A receptor is another important target for drugs acting on the central nervous system. The 2,4-difluorophenyl piperidine core has been incorporated into ligands that modulate this receptor, with potential applications in the treatment of psychiatric disorders. The substitution pattern on the phenyl ring is a key determinant of the affinity and functional activity at the 5-HT2A receptor.

Potential as Notch Signaling Inhibitors

The Notch signaling pathway is a critical regulator of cell fate and is frequently dysregulated in cancer.[6][7] While direct inhibition of the Notch pathway by a 2,4-difluorophenyl piperidine compound has yet to be extensively reported, the development of small molecule inhibitors targeting this pathway is an active area of research.[6][8] Given the structural diversity achievable with the piperidine scaffold, it represents a promising starting point for the design of novel Notch inhibitors.

Quantitative Data and Structure-Activity Relationships

The following tables summarize quantitative data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists. This data highlights the structure-activity relationships (SAR) for this class of compounds.

Table 1: In Vitro Binding Affinity of 3,3-Difluoropiperidine Derivatives for the Dopamine D4 Receptor [3]

| Compound | R Group (Ether Moiety) | Ki (nM) | cLogP | CNS MPO |

| 7a | 4-Fluorophenyl | 140 | >5.00 | <4.0 |

| 7b | 3,4-Difluorophenyl | 320 | >5.00 | <4.0 |

| 7c | 4-Fluoro-3-methylphenyl | 210 | >5.00 | <4.0 |

| 7d | 3-Fluorophenyl | >10,000 | - | - |

| 7e | 4-Methylphenyl | >10,000 | - | - |

Table 2: In Vitro Binding Affinity of 4,4-Difluoropiperidine Derivatives for the Dopamine D4 Receptor [4]

| Compound | R Group (Ether Moiety) | Ki (nM) | cLogP | CNS MPO |

| 8a | 4-Fluorophenyl | 205.9 | - | - |

| 8b | 3,4-Difluorophenyl | 5.5 | 3.99 | 4.27 |

| 8c | 4-Fluoro-3-methylphenyl | 13 | 4.42 | 3.26 |

| 8d | (R)-enantiomer of 8c | 1980 | - | - |

| 8e | 4-Methylphenyl | 27 | 3.92 | 3.65 |

| 8f | 3-Fluoro-4-methylphenyl | 72 | 4.42 | 2.72 |

Experimental Protocols

General Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone[2]

Materials:

-

Piperidine

-

2,4-Difluorobenzoyl chloride

-

Absolute Chloroform

-

Triethylamine (or another suitable base)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve piperidine (2 equivalents) in absolute chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the stirred solution.

-

Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with chloroform or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by automated column chromatography on silica gel to yield the pure (2,4-difluorophenyl)(piperidin-1-yl)methanone.

Radioligand Binding Assay for Dopamine D4 Receptor

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]N-methylspiperone (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compounds (2,4-difluorophenyl piperidine derivatives).

-

Non-specific binding determinant (e.g., haloperidol at a high concentration).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

-

Initiate the binding reaction by adding a fixed concentration of [³H]N-methylspiperone to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value for each test compound by performing a non-linear regression analysis of the competition binding data.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the development of 2,4-difluorophenyl piperidine compounds.

Caption: A typical experimental workflow for the discovery and development of novel piperidine-based GPCR antagonists.

Caption: The canonical Notch signaling pathway, a potential target for 2,4-difluorophenyl piperidine compounds.

References

- 1. Notch inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Targeting Notch signaling pathways with natural bioactive compounds: a promising approach against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precision medicine for human cancers with Notch signaling dysregulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Initial Screening of 4-(2,4-Difluorophenyl)piperidine Libraries: A Technical Guide

The 4-(2,4-difluorophenyl)piperidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Libraries based on this scaffold have shown promise in yielding hits for a variety of therapeutic targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] This technical guide provides an in-depth overview of the initial screening process for this compound libraries, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Piperidine Derivatives

The initial screening of a compound library generates vast amounts of data. Summarizing this quantitative data in a structured format is crucial for identifying structure-activity relationships (SAR) and selecting promising candidates for further investigation. The following tables present representative data from the screening of piperidine derivatives, illustrating key metrics used to evaluate their potential.

Table 1: Dopamine D4 Receptor Antagonist Activity of 4,4-Difluoropiperidine Ether Derivatives [4]

| Compound ID | Structure | Kᵢ (nM) | cLogP | CNS MPO Score |

| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl ether | 2.6 | 2.0-2.7 | > 4.5 |

| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl ether | 5.5 | 2.0-2.7 | > 4.5 |

| 9ee | 6-chloro-2-imidazo[1,2-b]pyridazine with 4-cyano-3-phenyl ether | 16.4 | 2.0-2.7 | > 4.5 |

| 9ff | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-cyanophenyl ether | 35 | 2.0-2.7 | > 4.5 |

| 8b | 3,4-Difluorophenyl ether derivative | 5.5 | - | - |

| 8c | 3-Methylphenyl ether derivative | 13 | - | - |

| 8d | 4-Chlorophenyl ether derivative | 53 | - | - |

| 8e | Phenyl ether derivative (no 4-fluoro) | 27 | - | - |

| 8f | 3-Fluoro-4-methylphenyl ether derivative | 72 | - | - |